GW780056X
Description
GW780056X is a synthetic compound identified in pharmacological screenings for its bioactivity. Structurally, it belongs to the pyrazolo[1,5-b]pyridazine family, characterized by a bicyclic core with nitrogen atoms at positions 1, 5, and 6 . Evidence from kinase inhibition studies highlights its role in targeting CDK12, a cyclin-dependent kinase implicated in transcriptional regulation and muscular dystrophy pathology . Its dual relevance in kinase inhibition and metabolic modulation positions it as a compound of interest for therapeutic development.
Properties
CAS No. |
1093294-48-4 |
|---|---|
Molecular Formula |
C21H23N7 |
Molecular Weight |
373.46 |
IUPAC Name |
N-[3-[(Diethylamino)methyl]phenyl]-4-pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinamine |
InChI |
InChI=1S/C21H23N7/c1-3-27(4-2)15-16-7-5-8-17(13-16)25-21-22-12-10-19(26-21)18-14-24-28-20(18)9-6-11-23-28/h5-14H,3-4,15H2,1-2H3,(H,22,25,26) |
InChI Key |
HGHDRKJHOUHEHA-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(NC2=NC=CC(C3=C4C=CC=NN4N=C3)=N2)=CC=C1)CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW780056X; GW-780056-X; GW 780056 X; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Analogs of this compound
Key Findings :
- Substituent variations significantly impact bioactivity. For example, GW778894X outperforms this compound, suggesting specific side-chain configurations enhance target binding .
- The shared core enables consistent kinase targeting, while structural tweaks fine-tune potency.
Comparison with Functionally Similar Compounds
This compound clusters with Oligomycin , Ibuprofen , and Glyceolin in machine learning-driven analyses of AMPK-activating compounds from Cimicifuga racemosa (Table 2) . These compounds exhibit similarity scores >0.9, implying overlapping mechanistic pathways despite divergent structures.
Table 2: Functionally Similar Compounds
Key Findings :
- Oligomycin and this compound both influence AMPK but via distinct mechanisms: Oligomycin inhibits mitochondrial ATP synthase, while this compound may act through kinase crosstalk .
- Ibuprofen ’s structural dissimilarity underscores functional convergence in AMPK-mediated anti-inflammatory pathways .
Discussion
Structural vs. Functional Similarities
- Structural analogs (e.g., GW778894X) optimize kinase inhibition but lack evidence for AMPK modulation, highlighting structure-activity specificity.
- Functional analogs (e.g., Oligomycin) share mechanistic endpoints (AMPK activation) but derive from unrelated chemical scaffolds, suggesting this compound’s versatility in polypharmacology.
Limitations and Contradictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
